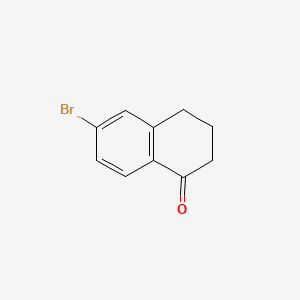
1-Ethynyl-3-(methylsulfanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of catalysts or specific reagents to introduce sulfanyl groups or to facilitate the formation of the desired molecular structure. For instance, 1,3,5-Tris(hydrogensulfato) benzene is used as a catalyst for the synthesis of pyrazol derivatives . Similarly, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes from methyl(2-alkynylphenyl)sulfanes involves a radical relay strategy with sodium metabisulfite and a photocatalyst . These methods suggest that the synthesis of 1-Ethynyl-3-(methylsulfanyl)benzene could potentially involve similar catalytic or radical processes.
Molecular Structure Analysis
The molecular structure of compounds related to 1-Ethynyl-3-(methylsulfanyl)benzene is often characterized by the presence of aromatic rings and substituents that can engage in various intermolecular interactions. For example, the crystal structure of ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and non-classical hydrogen bonds . These structural features are important for understanding the potential reactivity and interactions of 1-Ethynyl-3-(methylsulfanyl)benzene.
Chemical Reactions Analysis
The chemical reactions involving compounds with sulfanyl groups can be quite diverse. The radical relay strategy mentioned earlier indicates that sulfanyl groups can participate in radical reactions under certain conditions. Additionally, the synthesis of heterocyclic compounds involving sulfonyl groups suggests that 1-Ethynyl-3-(methylsulfanyl)benzene could also be a precursor to various heterocyclic structures .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-Ethynyl-3-(methylsulfanyl)benzene are not directly reported, the properties of similar compounds can provide some insights. For instance, the presence of sulfanyl or sulfonyl groups can influence the polarity, solubility, and reactivity of a molecule. The oxidation of sulfanyl groups to sulfinyl groups, as seen in the synthesis of 5-ethyl-2-methyl-3-methylsulfinyl-1-benzofuran , can also affect these properties. The crystal structures of related compounds provide information on molecular conformations and potential intermolecular interactions .
Scientific Research Applications
- Pharmaceutical Testing : “1-Ethynyl-3-(methylsulfanyl)benzene” is used in pharmaceutical testing. It’s a high-quality reference standard for accurate results. Unfortunately, the specific methods of application or experimental procedures, and the results or outcomes obtained are not detailed in the source.
-
Synthesis of Benzene Derivatives : This compound could potentially be used in the synthesis of benzene derivatives through electrophilic aromatic substitution. The general mechanism involves the pi bond attacking the electrophile, forming an arenium ion. Then, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .
-
Thermophysical Property Data : “1-Ethynyl-3-(methylsulfanyl)benzene” might be used in the study of thermophysical properties. The NIST/TRC Web Thermo Tables (WTT) provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
-
Aromatic Compounds in Perfumes : Benzene derivatives, such as “1-Ethynyl-3-(methylsulfanyl)benzene”, could potentially be used in the perfume industry. Many aromatic compounds are known to be pleasantly fragrant. For example, eugenol, an aromatic compound extracted from clove essential oils, is used in perfumes and as an analgesic .
-
Rubber Synthesis : The structure of benzene allows benzene and its derived products to be useful in various applications, including rubber synthesis . “1-Ethynyl-3-(methylsulfanyl)benzene”, being a benzene derivative, could potentially be used in the synthesis of rubber.
properties
IUPAC Name |
1-ethynyl-3-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8S/c1-3-8-5-4-6-9(7-8)10-2/h1,4-7H,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRFUCHVWOPTDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441648 |
Source


|
| Record name | AGN-PC-0N6KBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3-(methylsulfanyl)benzene | |
CAS RN |
210905-75-2 |
Source


|
| Record name | AGN-PC-0N6KBO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

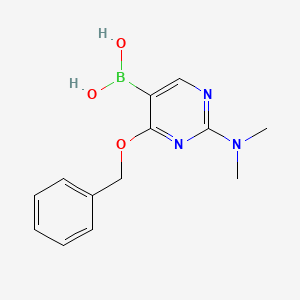

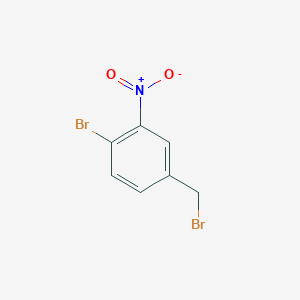
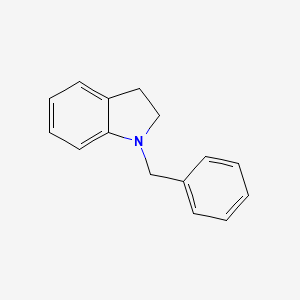
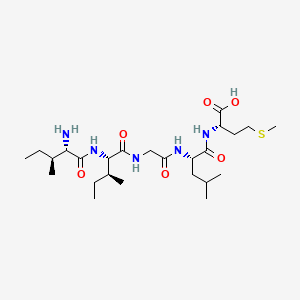
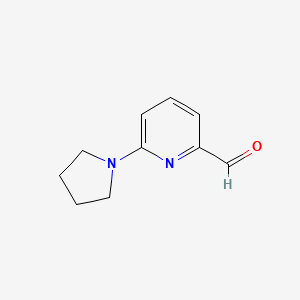




![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)

![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)
